
Cyclopropylmethyl(propyl)sulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl(propyl)sulfamoyl chloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H14ClNO2S . This indicates that the molecule contains 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
The physical state and storage conditions of this compound are not explicitly mentioned in the search results . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Sulfamoyl Chlorides Activation for Aliphatic Sulfonamides Synthesis The activation of sulfamoyl chlorides through single electron reduction, despite being more challenging compared to sulfonyl chlorides, can be facilitated by Cl-atom abstraction by a silyl radical. This process enables the direct access to aliphatic sulfonamides from alkenes, using a simple step of hydrosulfamoylation. This method, involving inexpensive olefins, tris(trimethylsilyl)silane, and photocatalyst Eosin Y, is particularly advantageous for late-stage functionalization in medicinal chemistry, producing complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).
Chemoselective Catalyst for Transesterification The use of 1-Propyl-3-methylimidazolium chloride ionic liquid and sulfamic acid has demonstrated significant chemoselective catalysis for the transesterification of β-ketoesters. This synergy allows for the efficient transesterification with alcohols of varying structures while maintaining catalytic activity through multiple uses (Bo et al., 2003).
Cyclopropane Derivatives Preparation Cyclopropane serves as a fundamental structural element across a spectrum of natural compounds and as an intermediate in synthesizing more complex cyclic and acyclic alkanes. Recent advancements in enantioselective synthesis highlight the ongoing development of efficient methods for preparing enantiomerically enriched cyclopropane derivatives. These methods include halomethylmetal-mediated cyclopropanation, transition-metal-catalyzed decomposition of diazo compounds, and nucleophilic addition/ring closure sequences, showcasing the innovative approaches to generating functionalized cyclopropanes (Abramovitch et al., 2008).
Electrophilic Bromocyclization Catalysis The development of a Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide presents a novel catalytic approach. This method is applicable to both 1,1- and 1,2-substituted cyclopropylmethyl amides, resulting in oxazolines and oxazines with good yields and excellent diastereoselectivity, illustrating the potential for creating complex cyclic structures with high stereocontrol (Wong et al., 2015).
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-propylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMZLVZGYUDHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)

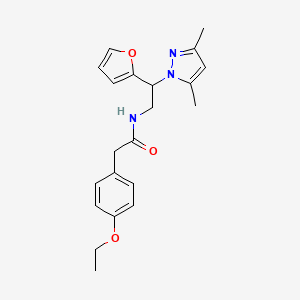
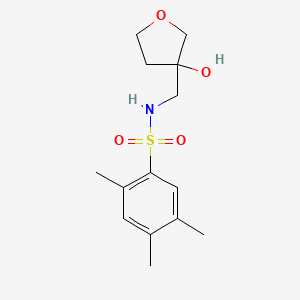
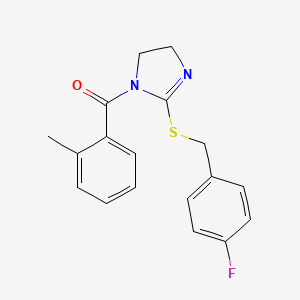
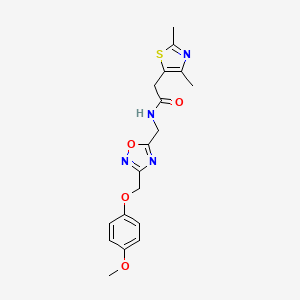
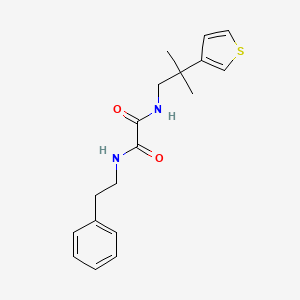

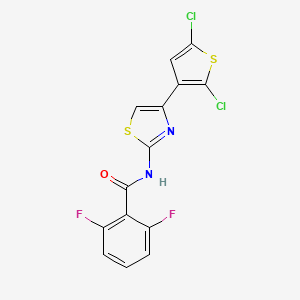
![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)
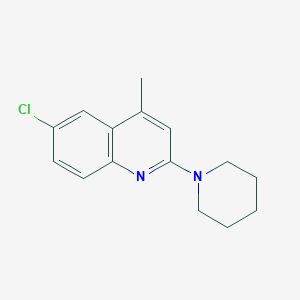
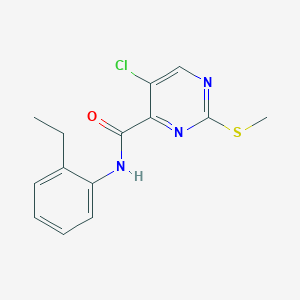
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)
